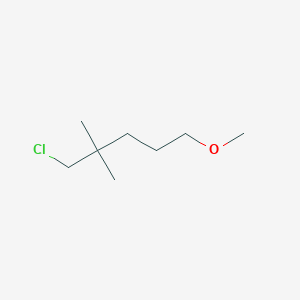

1-Chloro-5-methoxy-2,2-dimethylpentane

Description

1-Chloro-5-methoxy-2,2-dimethylpentane (C₈H₁₇ClO) is a branched chloroether with a molecular weight of 164.67 g/mol. Its structure features a chlorine atom at position 1, a methoxy group (-OCH₃) at position 5, and two methyl groups at position 2, resulting in a tertiary carbon center adjacent to the chlorine. This compound’s unique steric and electronic profile influences its physical properties and reactivity.

Properties

Molecular Formula |

C8H17ClO |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

1-chloro-5-methoxy-2,2-dimethylpentane |

InChI |

InChI=1S/C8H17ClO/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3 |

InChI Key |

KDQGCAMQZQNZFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCOC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-methoxy-2,2-dimethylpentane can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpentane with chlorine gas in the presence of a catalyst to introduce the chlorine atom. The methoxy group can be introduced through a subsequent reaction with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxy-2,2-dimethylpentane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: 5-Methoxy-2,2-dimethylpentanol.

Oxidation: 5-Methoxy-2,2-dimethylpentanal or 5-Methoxy-2,2-dimethylpentanoic acid.

Reduction: 2,2-Dimethylpentane.

Scientific Research Applications

1-Chloro-5-methoxy-2,2-dimethylpentane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-2,2-dimethylpentane involves its interaction with various molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The methoxy group can participate in oxidation reactions, leading to the formation of more reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-chloro-5-methoxy-2,2-dimethylpentane with structurally related compounds, emphasizing molecular features, physical properties, and reactivity:

Key Observations:

Structural Influence on Reactivity: The tertiary chlorine in this compound favors SN1 mechanisms, whereas linear analogs like 2-chloro-5-methoxypentane (primary Cl) or 4-chloro-2,2-dimethylpentane (secondary Cl) exhibit greater SN2 reactivity . The methoxy group in the target compound enhances polarity and may participate in hydrogen bonding, increasing boiling points compared to non-ether analogs (e.g., 1-chloro-2,2-dimethylpentane) .

Stereochemical and Electronic Effects :

- The (2E)-1-chloro-5-methoxy-2-pentene isomer () demonstrates how a double bond alters reactivity, favoring electrophilic additions over substitutions. Its stereochemistry has been studied to resolve neighboring-group participation .

- In 2-chloro-5-methoxypentane, methoxy-assisted inversion during substitution was confirmed via stereochemical analysis .

Applications: Chloro-dimethyl structures (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are intermediates in fungicides like metconazole, suggesting analogous roles for the target compound . Linear chloroethers (e.g., 2-chloro-5-methoxypentane) are used in mechanistic studies, while branched variants serve as models for steric effects in substitution reactions .

Research Findings and Data

Table: Comparative Physical Properties (Estimated)

| Compound | Boiling Point (°C) | Density (g/mL) | Solubility |

|---|---|---|---|

| This compound | ~180–190 (est.) | ~1.02 (est.) | Low in water; soluble in organics |

| 4-Chloro-2,2-dimethylpentane | ~140–150 | 0.89–0.91 | Insoluble in water |

| (2E)-1-Chloro-5-methoxy-2-pentene | ~160–170 | 0.97–0.99 | Moderate in polar solvents |

| 2-Chloro-5-methoxypentane | ~170–180 | 1.00–1.02 | Miscible with alcohols |

Mechanistic Insights:

- SN1 vs. SN2 Reactivity : The tertiary Cl in this compound stabilizes carbocation intermediates, favoring SN1 pathways. In contrast, 4-chloro-2,2-dimethylpentane (secondary Cl) shows mixed SN1/SN2 behavior .

- Methoxy Group Effects : The electron-donating methoxy group in 2-chloro-5-methoxypentane accelerates substitution rates via partial charge delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.